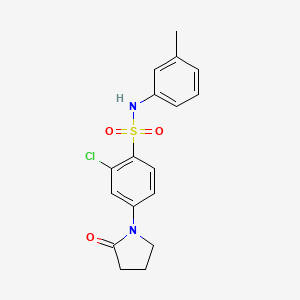
2-methyl-5-nitro-7-(phenylsulfanyl)quinazolin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-METHYL-5-NITRO-7-(PHENYLSULFANYL)-4(3H)-QUINAZOLINONE is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound features a nitro group, a phenylsulfanyl group, and a methyl group, which may contribute to its unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYL-5-NITRO-7-(PHENYLSULFANYL)-4(3H)-QUINAZOLINONE typically involves multi-step organic reactions. A common synthetic route may include:
Nitration: Introduction of the nitro group into the quinazolinone core.
Sulfurization: Attachment of the phenylsulfanyl group.
Methylation: Addition of the methyl group.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include controlling temperature, pressure, and the use of catalysts.
化学反应分析
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group.
Reduction: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Substitution: The methyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum.
Major Products
Amino Derivatives: From the reduction of the nitro group.
Sulfoxides/Sulfones: From the oxidation of the phenylsulfanyl group.
Substituted Quinazolinones: From substitution reactions involving the methyl group.
科学研究应用
2-METHYL-5-NITRO-7-(PHENYLSULFANYL)-4(3H)-QUINAZOLINONE may have various applications in scientific research, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its effects on cellular processes and pathways.
Medicine: Investigating its potential as a therapeutic agent for diseases such as cancer or infections.
Industry: Potential use in the development of new materials or chemical processes.
作用机制
The mechanism of action of 2-METHYL-5-NITRO-7-(PHENYLSULFANYL)-4(3H)-QUINAZOLINONE would depend on its specific interactions with molecular targets. It may involve:
Binding to Enzymes: Inhibiting or activating specific enzymes.
Interacting with DNA/RNA: Affecting gene expression or replication.
Modulating Receptors: Influencing signal transduction pathways.
相似化合物的比较
Similar Compounds
2-METHYL-4(3H)-QUINAZOLINONE: Lacks the nitro and phenylsulfanyl groups.
5-NITRO-4(3H)-QUINAZOLINONE: Lacks the methyl and phenylsulfanyl groups.
7-(PHENYLSULFANYL)-4(3H)-QUINAZOLINONE: Lacks the methyl and nitro groups.
Uniqueness
2-METHYL-5-NITRO-7-(PHENYLSULFANYL)-4(3H)-QUINAZOLINONE is unique due to the combination of its functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.
属性
分子式 |
C15H11N3O3S |
|---|---|
分子量 |
313.3 g/mol |
IUPAC 名称 |
2-methyl-5-nitro-7-phenylsulfanyl-3H-quinazolin-4-one |
InChI |
InChI=1S/C15H11N3O3S/c1-9-16-12-7-11(22-10-5-3-2-4-6-10)8-13(18(20)21)14(12)15(19)17-9/h2-8H,1H3,(H,16,17,19) |
InChI 键 |
HKCOWHZAABMYFA-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=C(C(=CC(=C2)SC3=CC=CC=C3)[N+](=O)[O-])C(=O)N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-ethyl-4-(1,2-oxazol-5-yl)-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B14944337.png)
![3-(1,3-benzodioxol-5-yl)-N-(4-methoxyphenyl)-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxamide](/img/structure/B14944343.png)
![N-[2-(4-benzoylphenoxy)ethyl]-4-methylbenzenesulfonamide](/img/structure/B14944351.png)

![(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)(3,4,5-triethoxyphenyl)methanone](/img/structure/B14944368.png)

![N-benzyl-4-[1-(4-bromophenyl)-1-oxobutan-2-yl]-5,5-dimethyl-2-oxotetrahydrofuran-3-carboxamide](/img/structure/B14944379.png)
![4-({5-[(7-Methoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}methyl)morpholine](/img/structure/B14944380.png)
![ethyl 4-[2-(4-methoxyphenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazol-1-yl]benzoate](/img/structure/B14944381.png)
![1H-Pyrazole-1-acetic acid, 3-[(3-pyridinylcarbonyl)amino]-, ethyl ester](/img/structure/B14944384.png)
![Ethyl 5'-amino-6'-cyano-2'-methyl-2-oxo-1,2-dihydrospiro[indole-3,7'-thieno[3,2-b]pyran]-3'-carboxylate](/img/structure/B14944386.png)
![Ethyl [2-(4-methoxyphenyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]carbamate](/img/structure/B14944393.png)
![3-tert-butyl-7-[(3,4-dichlorobenzyl)sulfanyl]-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B14944415.png)
![2-{[2-(2-Hydroxyethoxy)ethyl]amino}anthracene-9,10-dione](/img/structure/B14944423.png)
